3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H13F3N2O2 and its molecular weight is 322.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09291215 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
- CI-994, a related compound, inhibits histone deacetylase, causing histone hyperacetylation in cells. This is linked to its antitumor activity, suggesting a potential application in cancer therapy (Kraker et al., 2003).
- Another compound, MGCD0103, selectively inhibits histone deacetylases 1-3 and 11, demonstrating antitumor activity and entering clinical trials. This highlights its potential use as an anticancer drug (Zhou et al., 2008).
Anti-Acetylcholinesterase Activity
- Certain benzamide derivatives exhibit anti-acetylcholinesterase activity, suggesting their use in treating conditions like dementia. Modifications to the benzamide structure can enhance this activity (Sugimoto et al., 1990).
Antibacterial and Antifungal Properties
- Benzamide derivatives synthesized under specific conditions have shown antibacterial and antifungal properties. This indicates potential applications in antimicrobial therapies (Ighilahriz-Boubchir et al., 2017).
Antitumor Activity
- CI-994, a related compound, has shown efficacy against various solid tumors in preclinical studies. It suggests its application in the treatment of cancers such as pancreatic and colon adenocarcinomas (LoRusso et al., 2004).
Molecular Structural Analysis and Antioxidant Properties
- The molecular structure of benzamide derivatives has been analyzed for their antioxidant properties. This research could lead to the development of new antioxidant agents (Demir et al., 2015).
Cancer Treatment
- Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is being trialed for chronic myelogenous leukemia. It is another example of benzamide derivatives' potential in cancer treatment (Gong et al., 2010).
Enzymatic Activity Modulation
- Benzamides can both stimulate and inhibit nuclear ADP-ribosyltransferase activity. This dual effect suggests their use in regulating enzymatic activities related to cellular functions (Jones et al., 1988).
Novel Polymer Synthesis
- Benzamide derivatives have been used in the synthesis of new aromatic polymers, indicating their application in material science and engineering (Lin et al., 1990).
Eigenschaften
IUPAC Name |
3-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)20-13-6-2-4-11(8-13)15(23)21-14-7-3-5-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOYAELJCPGGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.